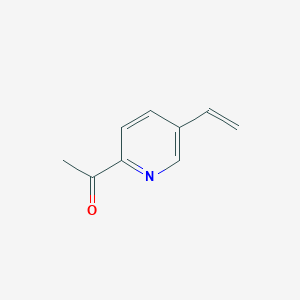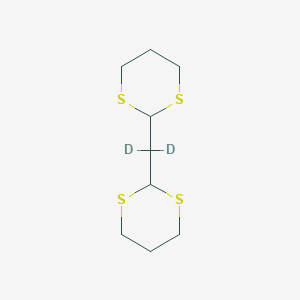
bis-(1,3-Dithian-2-yl)methane-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(1,3-Dithian-2-yl)methane-d2: is a deuterated compound with the molecular formula C9H14D2S4 and a molecular weight of 254.50 g/mol . This compound is primarily used in proteomics research and is known for its stability and solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis-(1,3-Dithian-2-yl)methane-d2 typically involves the deuteration of bis-(1,3-Dithian-2-yl)methane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Bis-(1,3-Dithian-2-yl)methane-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent hydrocarbon.
Substitution: Various substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis-(1,3-Dithian-2-yl)methane-d2 is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic isotope effect studies .
Biology: In biological research, the compound is utilized in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds within biological systems .
Medicine: The compound’s deuterated nature makes it valuable in drug development and pharmacokinetic studies, where it helps in understanding the metabolism and distribution of deuterium-labeled drugs .
Industry: In the industrial sector, this compound is used in the production of high-purity chemicals and materials, particularly in the field of advanced materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of bis-(1,3-Dithian-2-yl)methane-d2 involves the incorporation of deuterium atoms into the molecular structure, which can alter the compound’s chemical and physical properties. The presence of deuterium can affect reaction rates, stability, and metabolic pathways, making it a valuable tool in various scientific studies .
Comparación Con Compuestos Similares
Bis-(1,3-Dithian-2-yl)methane: The non-deuterated version of the compound.
Bis-(1,3-Dithian-2-yl)methane-d: A partially deuterated version with only one deuterium atom.
Uniqueness: Bis-(1,3-Dithian-2-yl)methane-d2 is unique due to its complete deuteration, which provides distinct advantages in terms of stability and isotopic labeling. This makes it particularly valuable in studies requiring precise isotopic tracing and kinetic isotope effect analysis .
Propiedades
Fórmula molecular |
C9H16S4 |
|---|---|
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
2-[dideuterio(1,3-dithian-2-yl)methyl]-1,3-dithiane |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i7D2 |
Clave InChI |
DCJKPLNHQJEQOL-RJSZUWSASA-N |
SMILES isomérico |
[2H]C([2H])(C1SCCCS1)C2SCCCS2 |
SMILES canónico |
C1CSC(SC1)CC2SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


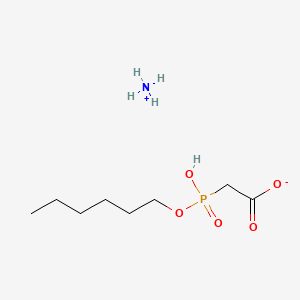
![Ethyl 4-[(4-fluorophenyl)methylamino]-6-methoxyquinoline-3-carboxylate](/img/structure/B13806907.png)
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
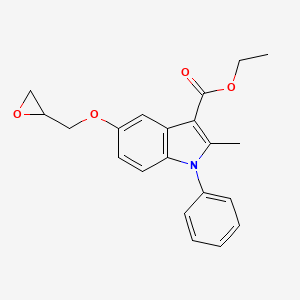
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)
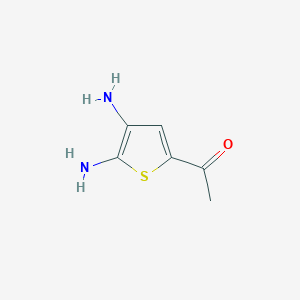
![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)
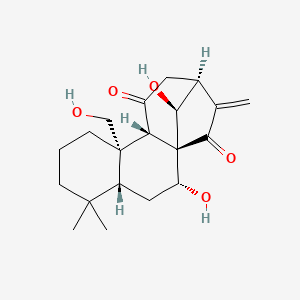
![4-Oxo-3-phenethyl-10-oxa-3-aza-tricyclo[5.2.1.0]dec-8-ene-6-carboxylic acid](/img/structure/B13806958.png)
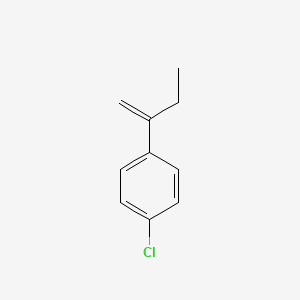
![4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13806963.png)
![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)
